molecular formula C30H23ClN4O2S B2885691 1-(4-(4-chlorophenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone CAS No. 311763-62-9

1-(4-(4-chlorophenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone

Cat. No.: B2885691
CAS No.: 311763-62-9
M. Wt: 539.05
InChI Key: HLIASQNICMPWDS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methoxyphenyl group, and a phenyl group. These groups are connected in a spiro configuration with a phthalazine and a thiadiazol ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple aromatic rings and heterocycles. The presence of these functional groups would likely result in a highly conjugated system, which could have interesting electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and methoxy groups could affect its polarity and solubility .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • Research has explored the synthesis of various heterocyclic compounds, demonstrating the utility of compounds with chlorophenyl, methoxyphenyl, and thiadiazole groups in constructing complex molecular architectures. For example, the synthesis of dihydroindolo[1,2-c]quinazoline derivatives via the reaction of certain methanones with arylamines in the presence of BF3·Et2O highlights the potential for creating bioactive heterocyclic compounds with structural similarities to the specified compound (Harano et al., 2007).

Antimicrobial and Anticancer Activities

  • Novel fused and spiro heterocyclic compounds have been synthesized and shown to possess antimicrobial activities. For instance, novel systems like 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoles and 1,3,4-thiadiazines derived from phthalazin-1(2H)-one exhibit potential as antimicrobial agents, suggesting similar compounds could be explored for these properties (Refaee et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

1-[4'-(4-chlorophenyl)-4-(4-methoxyphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23ClN4O2S/c1-20(36)29-33-35(24-16-18-25(37-2)19-17-24)30(38-29)27-11-7-6-10-26(27)28(21-12-14-22(31)15-13-21)32-34(30)23-8-4-3-5-9-23/h3-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIASQNICMPWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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